molecular formula C22H19N7O4 B2637208 3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1242996-12-8

3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2637208
CAS No.: 1242996-12-8
M. Wt: 445.439
InChI Key: LYPXQCFAYHVBBX-UHFFFAOYSA-N
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Description

3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidin-7-one core, a benzyl group, and a 3,4-dimethoxyphenyl-substituted oxadiazole moiety

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of 3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole moiety: This step involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Synthesis of the triazolopyrimidine core: This step involves the cyclization of a suitable precursor, such as a 5-aminopyrimidine derivative, with an azide compound to form the triazolopyrimidine ring.

    Coupling of the benzyl group: The final step involves the coupling of the benzyl group to the triazolopyrimidine core through a suitable linker, such as a methylene bridge.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential biological activities.

    Triazolopyrimidine derivatives: These compounds also share a similar core structure and have been investigated for their therapeutic applications.

    Oxadiazole derivatives: These compounds contain the oxadiazole moiety and have been explored for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

3-benzyl-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O4/c1-31-16-9-8-15(10-17(16)32-2)20-24-18(33-26-20)12-28-13-23-21-19(22(28)30)25-27-29(21)11-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXQCFAYHVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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